molecular formula C18H16Cl2N2O2 B6012580 N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

Cat. No. B6012580
M. Wt: 363.2 g/mol
InChI Key: MGTAUOUDYLNZAD-UHFFFAOYSA-N
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Description

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide, also known as DMXB-A, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzoxazole derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide acts as a selective agonist of the α7 nAChR and enhances the activity of this receptor. The α7 nAChR is a pentameric protein that consists of five subunits, each of which contains a binding site for acetylcholine. When acetylcholine binds to the receptor, it causes the channel to open, allowing the influx of calcium ions into the cell. This influx of calcium ions triggers a range of downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, possibly through its activation of the α7 nAChR. N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been found to have anti-inflammatory effects and to protect against neuronal damage in various models of neurodegenerative diseases. In addition, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been proposed as a potential therapeutic agent for various conditions such as schizophrenia, depression, and chronic pain.

Advantages and Limitations for Lab Experiments

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has several advantages for use in lab experiments. It is a highly selective agonist of the α7 nAChR, which allows for the specific activation of this receptor without affecting other receptors. N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is also stable and can be easily synthesized in large quantities, which makes it a useful tool for studying the role of the α7 nAChR in various physiological processes. However, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experiments. In addition, its effects on other nAChR subtypes are not well understood, which can complicate its interpretation in some experiments.

Future Directions

There are several future directions for research on N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide. One area of interest is in the development of more potent and selective agonists of the α7 nAChR, which could have even greater therapeutic potential for various conditions. Another area of interest is in the investigation of the downstream signaling pathways that are activated by N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide, which could provide insights into the physiological processes that are regulated by the α7 nAChR. Finally, there is a need for more research on the pharmacokinetics and safety of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide, which could inform its potential use as a therapeutic agent in humans.
Conclusion:
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is a compound that has been extensively studied for its potential applications in scientific research. It acts as a selective agonist of the α7 nAChR and has been found to exhibit a range of biochemical and physiological effects. While N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has several advantages for use in lab experiments, it also has some limitations that need to be taken into consideration. There are several future directions for research on N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide, which could provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide involves the reaction of 5,7-dichloro-1,3-benzoxazole-2-carboxylic acid with 2-amino-5-methylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with butanoyl chloride to yield the final product, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been extensively studied for its potential applications in scientific research. It has been found to act as a potent agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a key role in various physiological processes such as learning and memory, inflammation, and neuroprotection. N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to enhance cognitive function and memory in animal models and has been proposed as a potential therapeutic agent for cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c1-3-4-16(23)21-14-7-11(6-5-10(14)2)18-22-15-9-12(19)8-13(20)17(15)24-18/h5-9H,3-4H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTAUOUDYLNZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

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